molecular formula C18H26N2O4 B15029949 2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid

2-(4-(2-Benzoylhydrazinyl)-4-oxobutan-2-yl)-5-methylhexanoic acid

Katalognummer: B15029949
Molekulargewicht: 334.4 g/mol
InChI-Schlüssel: LCUWJBCVSJTRGG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID is a complex organic compound with a unique structure that includes a phenylformohydrazido group and a hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phenylformohydrazido group and its subsequent attachment to the hexanoic acid backbone. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Wissenschaftliche Forschungsanwendungen

5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID include:

  • 5-METHYL-4-OXO-5-PHENYL-4,5-DIHYDRO-2-FURANCARBOXYLIC ACID
  • 5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]PENTANOIC ACID

Uniqueness

The uniqueness of 5-METHYL-2-[4-OXO-4-(PHENYLFORMOHYDRAZIDO)BUTAN-2-YL]HEXANOIC ACID lies in its specific structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C18H26N2O4

Molekulargewicht

334.4 g/mol

IUPAC-Name

2-[4-(2-benzoylhydrazinyl)-4-oxobutan-2-yl]-5-methylhexanoic acid

InChI

InChI=1S/C18H26N2O4/c1-12(2)9-10-15(18(23)24)13(3)11-16(21)19-20-17(22)14-7-5-4-6-8-14/h4-8,12-13,15H,9-11H2,1-3H3,(H,19,21)(H,20,22)(H,23,24)

InChI-Schlüssel

LCUWJBCVSJTRGG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CCC(C(C)CC(=O)NNC(=O)C1=CC=CC=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.